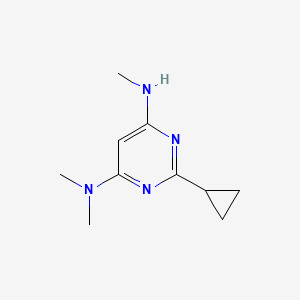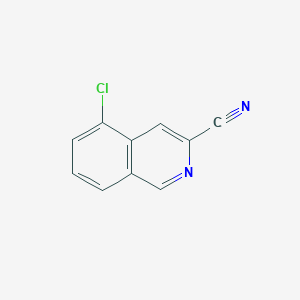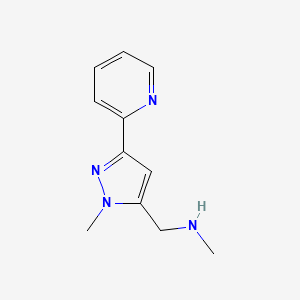
2-环丙基-N4,N4,N6-三甲基嘧啶-4,6-二胺
描述
2-Cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine (2-CPTPD) is a synthetic organic compound composed of a cyclopropyl group attached to a pyrimidine ring. It is a new class of small molecule that has recently been studied for its potential applications in various scientific research fields. 2-CPTPD has been found to possess unique chemical and physical properties, which make it an attractive candidate for use in various laboratory experiments. The purpose of
科学研究应用
有机合成中的环丙烷衍生物
像“2-环丙基-N4,N4,N6-三甲基嘧啶-4,6-二胺”中的环丙烷环一样,由于其独特的反应性和增强药代动力学性质的能力,环丙烷环在药物开发中起着关键作用。环丙烷衍生物的氧化是引入邻近环丙烷的官能团的关键合成途径,促进进一步的衍生化并增强分子多样性。这种方法对于合成具有潜在药用应用的复杂分子至关重要,因为它允许将羰基基团有效地引入含环丙烷化合物中,从而实现进一步的合成转化(Sedenkova, Andriasov, Kuznetsova, & Averina, 2018)。
结构多样性和生物活性
“2-环丙基-N4,N4,N6-三甲基嘧啶-4,6-二胺”中存在的结构基元类似于氮杂环,这是许多药物的核心结构。对FDA批准的药物进行分析显示,氮杂环在药物化学中占据主导地位,强调了它们在药物化学中的重要性。这些氮杂环中的取代模式和环大小的多样性为药物的发现和开发提供了广阔的领域,突显了类似“2-环丙基-N4,N4,N6-三甲基嘧啶-4,6-二胺”这样的化合物作为开发新治疗剂的支架的潜力(Vitaku, Smith, & Njardarson, 2014)。
在混合催化剂中的应用
在催化中整合环丙烷环和氮杂环的结构基元已经显示出有希望的结果。利用这些结构基元的混合催化剂已被应用于合成生物活性分子,包括在药物化学中至关重要的吡喃嘧啶衍生物。在合成这类化合物中使用混合催化剂展示了“2-环丙基-N4,N4,N6-三甲基嘧啶-4,6-二胺”及相关结构在促进复杂化学转化方面的潜力,从而有助于开发新型药物(Parmar, Vala, & Patel, 2023)。
属性
IUPAC Name |
2-cyclopropyl-4-N,4-N,6-N-trimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-8-6-9(14(2)3)13-10(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIVDFRHGLYTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4,N4,N6-trimethylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Methyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470427.png)







![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
